molecular formula C10H18O2 B100897 alpha-Hexyl-gamma-butyrolactone CAS No. 18436-37-8

alpha-Hexyl-gamma-butyrolactone

Cat. No. B100897
Key on ui cas rn: 18436-37-8
M. Wt: 170.25 g/mol
InChI Key: IBVDLVUXSDSVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04175089

Procedure details

A stock solution was prepared by heating at 115° C. 500 milliliters of acetic acid, 150 grams of potassium acetate, and 245 grams of manganous acetate tetrahydrate, Mn(OCOCH3)2.4H2O. A 50-milliliter aliquot of the stock solution was added to 2 milliliters of a 0.312 molar solution of tertiary butyl hydroperoxide in acetic acid. The solution also contained 400 microliters of octene-1. After heating, a hexyl gamma-butyrolactone was obtained with a 65% yield based on the tertiary butyl hydroperoxide.
Name
potassium acetate
Quantity
150 g
Type
reactant
Reaction Step One
[Compound]
Name
manganous acetate tetrahydrate
Quantity
245 g
Type
reactant
Reaction Step Two
[Compound]
Name
Mn(OCOCH3)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
400 μL
Type
reactant
Reaction Step Five
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].[K+].[C:6](OO)(C)(C)[CH3:7].[CH3:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]C=C>C(O)(=O)C>[CH2:12]([CH:2]1[CH2:7][CH2:6][O:4][C:1]1=[O:3])[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:0.1|

Inputs

Step One
Name
potassium acetate
Quantity
150 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Two
Name
manganous acetate tetrahydrate
Quantity
245 g
Type
reactant
Smiles
Step Three
Name
Mn(OCOCH3)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
400 μL
Type
reactant
Smiles
CCCCCCC=C
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A stock solution was prepared
TEMPERATURE
Type
TEMPERATURE
Details
After heating

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1C(=O)OCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.